2,6-Dichloropyrazine
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dichloropyrazine and its derivatives involves several key strategies, including nucleophilic substitution reactions, and metallation using specific reagents like (tmp)2Zn.2MgCl2.2LiCl for functionalization at the chloro positions, leading to highly substituted pyrazine derivatives (Wunderlich & Knochel, 2008). These methods allow for the introduction of various functional groups, enhancing the compound's utility in further chemical syntheses.
Molecular Structure Analysis
The molecular structure of 2,6-Dichloropyrazine and related compounds has been thoroughly investigated. Studies have shown that chlorination affects the ring geometry, with electron diffraction and ab initio calculations comparing gas-phase molecular structures to their parent compounds, highlighting the impact of substituents on the pyrazine ring (Morrison et al., 1997).
Chemical Reactions and Properties
2,6-Dichloropyrazine participates in a variety of chemical reactions, illustrating its versatility. It undergoes smooth metallation, allowing for subsequent functionalization and the synthesis of complex pyrazolo[3,4-c]pyridazines derivatives (Wunderlich & Knochel, 2008). Additionally, its reactivity has been exploited in the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives, highlighting its potential in the development of optoelectronic materials (Zhao et al., 2004).
Physical Properties Analysis
The physical properties of 2,6-Dichloropyrazine derivatives, such as their crystalline and gaseous phase molecular structures, have been detailed, showing the influence of chlorination on their geometrical arrangements and intermolecular interactions. These properties are crucial for understanding the compound's behavior in different environments and applications (Morrison et al., 1997).
Chemical Properties Analysis
The chemical properties of 2,6-Dichloropyrazine, including its reactivity patterns and the effects of substitution on its chemical behavior, have been extensively studied. The presence of dichloro groups significantly impacts its nucleophilic substitution reactions, with the nature of the substituents at the 2-position influencing regioselectivity (Scales et al., 2013). These properties underscore the compound's utility as a versatile building block in organic synthesis.
Scientific Research Applications
Preparation and Derivatives : A study by Shaw et al. (1980) focused on preparing 2,6-diaminopyrazine and its derivatives, potentially useful in organic synthesis and catalysis (Shaw et al., 1980).
Synthesis of Pharmaceuticals : Plé et al. (1991) discussed the metalation of diazines, leading to the synthesis of diazaxanthones and iodo-derivatives of pyrazine, which could be applicable in pharmaceutical synthesis (Plé et al., 1991).
DNA Binding and Clinical Use : A 2022 study by Mech-Warda et al. revealed that 2-chloro-3-hydrazinopyrazine shows high affinity to DNA without cytotoxicity to human dermal keratinocytes, suggesting potential clinical applications (Mech-Warda et al., 2022).
Molecular Structure and Spectroscopy : Research by Prasad et al. (2013) highlighted that 2,6-dichloropyrazine exhibits a notable first-order hyperpolarizability and its UV-visible spectrum aligns well with experimental data, suggesting its use in molecular studies (Prasad et al., 2013).
DNA Binding and Cytotoxic Properties : Dias et al. (2005) synthesized 2,6-diphenylpyrazine derivatives and studied their DNA binding and cytotoxic properties, noting increased cytotoxicity with the inclusion of the pyrazine ring compared to pyridine analogues (Dias et al., 2005).
Crystal Structure Analysis : Morrison et al. (1997) examined the structures of 2,6-dichloropyrazine and related compounds, revealing effects of chlorination on ring geometry and identifying intermolecular contacts leading to distortions in solid phases (Morrison et al., 1997).
One-Pot Synthesis Method : Liu et al. (2001) developed a one-pot method for synthesizing multisubstituted pyrazine C-nucleosides with various functional groups, which is promising for drug discovery (Liu et al., 2001).
Electronic Absorption System : Ayachit et al. (1986) studied the electronic absorption system of 2,6-dichloropyrazine, revealing vibronic interaction between excited states and transitions analogous to pyrazine (Ayachit et al., 1986).
Safety And Hazards
properties
IUPAC Name |
2,6-dichloropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEAAPGIZCDEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063602 | |
Record name | 2,6-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrazine | |
CAS RN |
4774-14-5 | |
Record name | 2,6-Dichloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4774-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloropyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NX2PQ9HSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.